molecular formula C16H23N3O B4048577 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4048577
M. Wt: 273.37 g/mol
InChI Key: SMMWUKIJPMYOMY-UHFFFAOYSA-N
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Description

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C16H23N3O and its molecular weight is 273.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.184112366 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Research has demonstrated various methods for synthesizing pyrazolo[3,4-b]pyridine derivatives, which are noteworthy for their complex heterocyclic structures. Quiroga et al. (1999) prepared three 3-aryl-5-cyanopyrazolo[3,4-b]pyridines through reactions involving corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones. Their study highlighted the preferred 2H-tautomers in solution and discussed the crystal structures revealing hydrogen-bonded trimers and two-dimensional sheets among the synthesized compounds (Quiroga et al., 1999).

Catalytic Applications

Nyamato et al. (2015) explored the synthesis and characterization of (pyrazolyl)-(phosphinoyl)pyridine ligands and their iron(II), cobalt(II), and nickel(II) complexes. These complexes were employed as catalysts in ethylene oligomerization reactions, demonstrating their potential utility in industrial applications (Nyamato et al., 2015).

Photophysical Studies

Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridines and their derivatives for photoreactions, providing an example of molecules that exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, highlighting their significance in photophysical studies (Vetokhina et al., 2012).

Coordination Chemistry and Material Science

Gennari et al. (2008) discussed CuI complexes with N,N',S,S' scorpionate ligands, providing insights into dimer-monomer equilibria in coordination chemistry, potentially paving the way for the development of new materials with unique properties (Gennari et al., 2008).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, covering their synthesis and biomedical applications. This extensive analysis showcases the diverse substituents and synthetic methods used, underlining the compounds' potential in biomedical research (Donaire-Arias et al., 2022).

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-3,4,6-trimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-10-8-11(2)17-15-14(10)12(3)18-19(15)13-6-7-20-16(4,5)9-13/h8,13H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMWUKIJPMYOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C3CCOC(C3)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine

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